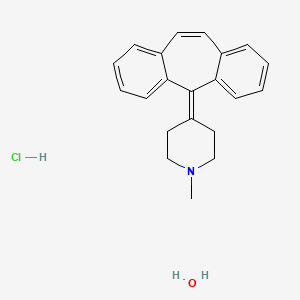
莱西努拉德杂质C
描述
Lesinurad Impurity C is a by-product or unwanted substance that may be present in Lesinurad drug formulations . Lesinurad is an oral inhibitor of the monocarboxylic/urate transporter URAT1 encoded by the SLC22A12 gene . It reduces serum uric acid concentration through the inhibition of URAT1, an enzyme responsible for reuptake of uric acid from the renal tubule, and OAT4, another uric acid transporter associated with diuretic-induced hyperuricemia .
Synthesis Analysis
The synthesis of Lesinurad involves a five-step linear continuous flow sequence . The process starts with commercially available building blocks and generates the 3-thio-1,2,4-triazole key intermediate . The process includes condensation, cyclization, and S-alkylation telescoped in a single operation without conducting solvent exchanges and intermediate purifications . The final steps involve 1,2,4-triazole bromination and ester hydrolysis .Chemical Reactions Analysis
Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid .科学研究应用
痛风治疗和管理
莱西努拉德,包括其杂质如莱西努拉德杂质C,主要用于治疗痛风。 莱西努拉德是一种选择性尿酸再吸收抑制剂,靶向肾脏中的URAT1转运蛋白 {svg_1}. 通过抑制这种转运蛋白,this compound可能增强尿酸排泄,从而降低血清尿酸水平,帮助控制痛风。
代谢综合征干预
研究表明,URAT1转运蛋白的选择性抑制剂,如多替努拉德,可能具有治疗代谢综合征的应用价值 {svg_2}. 鉴于功能相似,this compound也可能通过增加尿尿酸并可能通过与GLUT9竞争影响葡萄糖再吸收来改善代谢参数。
慢性肾脏病 (CKD)
URAT1的抑制与高尿酸血症患者肾功能改善有关 {svg_3}. This compound通过对URAT1的作用,可能通过减少肾脏对尿酸的再吸收,有利于延缓CKD的进展。
心血管疾病 (CVD)
选择性URAT1抑制剂因其在心血管疾病中的潜在益处而受到关注 {svg_4}. This compound可以通过降低血清尿酸水平来促进心血管健康,而血清尿酸水平通常与高血压和其他心脏疾病有关。
药代动力学研究
This compound可用于药代动力学研究,以了解莱西努拉德的吸收、分布、代谢和排泄 (ADME) {svg_5}. 这些研究对于确定最佳治疗效果的给药剂量和频率至关重要。
安全性和毒性评估
药物化合物中存在this compound等杂质需要进行彻底的安全性和毒性评估 {svg_6}. 这些研究有助于识别任何潜在的副作用,并确定药物制剂中杂质的安全水平。
安全和危害
The main adverse effect of Lesinurad is nephrotoxicity, which is dose-dependent . At the 200 mg/day dose, serum creatinine more than doubled in 1.8% of Lesinurad patients (versus 0% in placebo) and in 11% of these it was not reversible . It is also subject to a risk management plan given the potential association with cardiovascular events .
作用机制
Target of Action
Lesinurad primarily targets two proteins: the uric acid transporter 1 (URAT1) and the organic anion transporter 4 (OAT4) . These proteins play a crucial role in the reabsorption of uric acid from the renal tubules .
Mode of Action
Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, Lesinurad increases the excretion of uric acid . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia . The inhibition of OAT4 by Lesinurad also contributes to the increased excretion of uric acid .
Biochemical Pathways
The inhibition of URAT1 and OAT4 by Lesinurad disrupts the normal reabsorption of uric acid in the kidneys, leading to increased urinary excretion of uric acid . This process reduces the serum uric acid concentration
Pharmacokinetics
Following oral administration, Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . There is no apparent accumulation of Lesinurad with multiple daily doses . The urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose . Increases in urinary excretion of uric acid and reductions in serum uric acid levels correlate with the dose .
Result of Action
The primary result of Lesinurad’s action is a reduction in serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, Lesinurad increases the excretion of uric acid, thereby lowering serum uric acid levels . This can help in the management of conditions like gout, which are associated with high levels of uric acid .
生化分析
Biochemical Properties
Lesinurad Impurity C plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It has been observed to interact with urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are crucial for the reabsorption and excretion of uric acid in the kidneys . These interactions can influence the overall uric acid levels in the body, impacting the efficacy of Lesinurad in treating hyperuricemia.
Cellular Effects
Lesinurad Impurity C affects various cell types, particularly renal cells involved in uric acid transport. It can alter cell signaling pathways related to uric acid reabsorption and excretion. Additionally, Lesinurad Impurity C may influence gene expression related to these pathways, potentially affecting cellular metabolism and function . The compound’s impact on cell signaling and gene expression underscores its significance in the pharmacological profile of Lesinurad.
Molecular Mechanism
At the molecular level, Lesinurad Impurity C exerts its effects by binding to URAT1 and OAT4 transporters. This binding inhibits the reabsorption of uric acid, promoting its excretion. The inhibition of these transporters can lead to changes in gene expression related to uric acid metabolism, further influencing the compound’s pharmacodynamics . Understanding these molecular interactions is essential for assessing the impurity’s impact on drug efficacy and safety.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lesinurad Impurity C can change over time. Studies have shown that the stability of Lesinurad Impurity C can influence its long-term effects on cellular function. Degradation products of the impurity may also have distinct biochemical properties, potentially altering its impact on cells and tissues . Monitoring these temporal changes is important for ensuring consistent drug quality.
Dosage Effects in Animal Models
The effects of Lesinurad Impurity C vary with different dosages in animal models. At lower doses, the impurity may have minimal impact on uric acid levels and cellular function. At higher doses, it can exhibit toxic effects, including nephrotoxicity and alterations in renal function . Understanding the dosage-dependent effects of Lesinurad Impurity C is crucial for determining safe exposure levels.
Metabolic Pathways
Lesinurad Impurity C is involved in metabolic pathways related to uric acid transport and excretion. It interacts with enzymes such as xanthine oxidase, which plays a role in uric acid production. The impurity’s influence on these metabolic pathways can affect the overall pharmacokinetics of Lesinurad, potentially altering its therapeutic efficacy . Detailed studies on these pathways are necessary for comprehensive impurity profiling.
Transport and Distribution
Within cells and tissues, Lesinurad Impurity C is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the impurity, influencing its biochemical activity. Understanding the transport mechanisms of Lesinurad Impurity C is essential for predicting its distribution and potential effects in vivo .
Subcellular Localization
Lesinurad Impurity C exhibits specific subcellular localization patterns, which can impact its activity and function. Targeting signals and post-translational modifications may direct the impurity to particular cellular compartments, such as the endoplasmic reticulum or mitochondria. These localization patterns can influence the impurity’s interactions with biomolecules and its overall biochemical effects . Detailed studies on subcellular localization are important for understanding the impurity’s role in cellular processes.
属性
IUPAC Name |
2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEBOVZSWIYSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)



![2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B601801.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
